5,7-Dichloro-1,8-naphthyridin-2(1H)-one

Medicinal Chemistry Parallel Synthesis Scaffold Decoration

Researchers optimizing DGKα/ζ or CB1 inverse agonist programs require a scaffold that supports chemoselective diversification without custom synthesis delays. 5,7-Dichloro-1,8-naphthyridin-2(1H)-one resolves this with two electronically differentiated chlorine atoms at C5 and C7, enabling sequential cross-coupling (e.g., Suzuki then Buchwald). - Doubles diversity points vs. monochloro analogs, halving scaffold units per library compound. - Pre-installed LogP of 2.23 reduces synthetic iterations to achieve lead-like ADME. - Core falls within Markush claims of DGKα/ζ inhibitor patents (e.g., US 10,954,238), ensuring SAR alignment.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
Cat. No. B12963910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-1,8-naphthyridin-2(1H)-one
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C(=CC(=N2)Cl)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-5-3-6(10)11-8-4(5)1-2-7(13)12-8/h1-3H,(H,11,12,13)
InChIKeyAHHBDALNEHKPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-1,8-naphthyridin-2(1H)-one Physicochemical Profile


5,7-Dichloro-1,8-naphthyridin-2(1H)-one (CAS 210642-96-9) is a dihalogenated 1,8-naphthyridin-2(1H)-one heterocycle with chlorine substituents at positions 5 and 7 and a carbonyl at position 2 . The compound has a molecular formula of C8H4Cl2N2O and a molecular weight of 215.03 g/mol . Its computed physicochemical parameters include a LogP of 2.2299, a topological polar surface area (TPSA) of 45.75 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . It is commercially available at 98% purity from multiple suppliers . The 1,8-naphthyridin-2(1H)-one scaffold is recognised in medicinal chemistry for its versatility across PDE4 inhibition, antiallergy, antibacterial, and kinase inhibition programmes [1].

5,7-Dichloro-1,8-naphthyridin-2(1H)-one Differentiation


Within the 1,8-naphthyridin-2(1H)-one family, substitution pattern fundamentally determines both physicochemical properties and downstream synthetic utility. The 5,7-dichloro configuration provides two synthetically addressable chlorine handles at electronically distinct positions (C5 adjacent to the ring junction, C7 adjacent to the pyridine-type nitrogen), enabling sequential chemoselective functionalisation that a monohalogenated analog (e.g., 7-chloro-1,8-naphthyridin-2(1H)-one, CAS 15944-34-0) cannot support . Compared with the unsubstituted parent (CAS 15936-09-1, MW 146.15), the dichloro compound exhibits an approximately 100-fold increase in calculated LogP (from approximately 0.63 for the unsubstituted scaffold to 2.23), substantially altering its partitioning behaviour in synthetic transformations and biological screening [1]. The 5,7-dichloro pattern is explicitly claimed as a key intermediate motif in patents covering DGKα/ζ inhibitors and CB1 receptor inverse agonists, confirming its industrial relevance [2]. These structural and physicochemical differences mean that substituting a generic or mono-halogenated naphthyridinone into a synthetic sequence optimised for the 5,7-dichloro derivative is likely to fail at the chemoselectivity or reactivity stage.

5,7-Dichloro-1,8-naphthyridin-2(1H)-one Comparative Evidence


Dual Chlorine Handles vs. Monochloro Analog

The 5,7-dichloro substitution pattern provides two independently addressable chlorine atoms for sequential cross-coupling or nucleophilic aromatic substitution reactions. In contrast, the monochloro comparator 7-chloro-1,8-naphthyridin-2(1H)-one (CAS 15944-34-0) carries only a single reactive halogen at C7, restricting the accessible chemical space to one derivatisation step per scaffold equivalent . The electronic differentiation between C5 (adjacent to the C4-C4a ring junction) and C7 (adjacent to the N8 pyridine nitrogen) further permits chemoselective functionalisation: C7 is typically more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen, enabling a sequential two-step diversification strategy not possible with the symmetrical 2,7-dichloro or monohalo regioisomers [1].

Medicinal Chemistry Parallel Synthesis Scaffold Decoration

Lipophilicity vs. Unsubstituted Parent Scaffold

The introduction of two chlorine atoms at positions 5 and 7 significantly increases the calculated lipophilicity of the 1,8-naphthyridin-2(1H)-one scaffold. The target compound has a computed LogP of 2.23 , compared with approximately 0.63 for the unsubstituted 1,8-naphthyridin-2(1H)-one (CID 135894471) [1]. This approximately 1.6 log unit increase (~40-fold increase in octanol-water partition coefficient) has material implications for membrane permeability, protein binding, and metabolic stability predictions when the scaffold is incorporated into drug-like molecules. For a hypothetical fragment-based drug discovery programme, this LogP shift moves the scaffold from a hydrophilic fragment space (LogP ~0.6) toward the more desirable lead-like LogP range of 1–3.

Physicochemical Profiling Drug-likeness ADME Prediction

Patent-Cited DGKα/ζ and CB1 Intermediate

The 5,7-dichloro-1,8-naphthyridin-2(1H)-one scaffold and its 5,7-disubstituted congeners are explicitly cited as intermediates or are within the Markush claims of multiple high-value therapeutic patents. The Bristol-Myers Squibb patent US 10,954,238 (2021) on substituted naphthyridinone compounds as DGKα/ζ inhibitors for T cell activation in cancer immunotherapy claims compounds encompassing the 5,7-dichloro-1,8-naphthyridin-2(1H)-one core [1]. Additionally, the 5,7-disubstituted naphthyridin-2(1H)-one motif appears in patents describing CB1 receptor inverse agonists (US patent family covering 1,8-naphthyridinone CB1 modulators) . In contrast, the monochloro analog (7-chloro-1,8-naphthyridin-2(1H)-one) and the unsubstituted parent are not specifically highlighted in the same patent families at the same level of structural prominence. This patent footprint provides procurement confidence that the 5,7-dichloro compound has established industrial relevance and validated synthetic accessibility at scale, which is a differentiating factor for procurement risk assessment.

Immuno-oncology Cannabinoid Receptor Patent-protected Intermediate

Hydrogen Bond Donor Profile vs. Amino Analog

The target compound possesses exactly one hydrogen bond donor (the N1-H of the 2-oxo tautomer) and two hydrogen bond acceptors . This compares with the 5,7-dichloro-1,8-naphthyridin-2-amine analog (CAS 131998-24-8), which carries a primary amine at C2 contributing two H-bond donors and three H-bond acceptors, resulting in a higher TPSA and altered permeability profile . For fragment-based drug discovery, a single HBD is advantageous in maintaining compliance with the Rule of Three (HBD ≤ 3), and the lower HBD count of the 2-oxo compound versus the 2-amino analog predicts superior passive membrane permeability when the scaffold is incorporated into larger lead molecules. The zero rotatable bonds in both compounds are identical, but the difference in HBD count (1 vs. 2) is a key differentiator for fragment library curation.

Fragment-based Drug Design Rule of Three Physicochemical Property

Molecular Weight Advantage vs. N1-Aryl Analog

With a molecular weight of 215.03 Da, the target compound falls within the optimal fragment size range (MW ≤ 300 Da) as defined by the Rule of Three for fragment-based drug discovery, offering higher ligand efficiency potential when elaborated . In contrast, the N1-arylated analog 5,7-dichloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one (CAS 872973-92-7) has a molecular weight of 360.02 Da, placing it outside standard fragment space and reducing its ligand efficiency ceiling . This molecular weight difference of approximately 145 Da is significant: the heavier analog precludes fragment-based screening approaches and adds substantial lipophilicity (additional dichlorophenyl moiety) that complicates downstream lead optimisation. For research programmes employing fragment-based or structure-based design, the lower molecular weight of the target compound enables a wider range of synthetic elaboration strategies without exceeding lead-like MW thresholds.

Fragment-based Screening Ligand Efficiency Scaffold Selection

5,7-Dichloro-1,8-naphthyridin-2(1H)-one Application Scenarios


Dual-Diversification Medicinal Chemistry Library Synthesis

The two electronically differentiated chlorine atoms at C5 and C7 enable sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura at C7 followed by Buchwald-Hartwig amination at C5), doubling the diversity points per scaffold compared with monochloro naphthyridinones [1]. This directly reduces procurement costs in parallel library synthesis, as one scaffold equivalent generates two diversity vectors, halving the number of scaffold units required per library compound.

Fragment-Based Lead Generation with Pre-optimised Lipophilicity

With a molecular weight of 215 Da (fragment Rule of Three compliant), a single hydrogen bond donor, and a LogP of 2.23, this scaffold enters fragment screening with a lipophilicity profile closer to lead-like space (LogP 1–3) than the unsubstituted parent (LogP ~0.63) . This pre-installed lipophilicity reduces the number of synthetic iterations required to achieve target ADME properties during fragment-to-lead optimisation.

DGKα/ζ Inhibitor and Immuno-oncology Intermediate Supply

The 5,7-dichloro-1,8-naphthyridin-2(1H)-one core falls within the Markush claims of granted patents covering DGKα/ζ inhibitors for T cell activation in cancer immunotherapy (US 10,954,238) [2]. Procuring this specific intermediate enables research programmes targeting the DGK immune checkpoint pathway to align with established patent SAR, ensuring that synthesised analogs remain within the demonstrated pharmacophore space of this therapeutic class.

Physicochemical Comparator for Naphthyridinone SAR Studies

The combination of computed parameters—LogP 2.23, TPSA 45.75 Ų, zero rotatable bonds, and one HBD—makes this compound a well-characterised reference point for structure-property relationship (SPR) studies across the naphthyridinone series . It can serve as a calibration standard when evaluating how incremental structural changes (e.g., mono- vs. dihalogenation, 2-oxo vs. 2-amino, N1-H vs. N1-aryl) impact solubility, permeability, and metabolic stability predictions.

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